molecular formula C27H24FNO5 B11940846 Diisopropyl 3-(4-fluorobenzoyl)pyrrolo(2,1-A)isoquinoline-1,2-dicarboxylate CAS No. 853330-54-8

Diisopropyl 3-(4-fluorobenzoyl)pyrrolo(2,1-A)isoquinoline-1,2-dicarboxylate

Cat. No.: B11940846
CAS No.: 853330-54-8
M. Wt: 461.5 g/mol
InChI Key: ZAOQQQBZUMLZBZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diisopropyl 3-(4-fluorobenzoyl)pyrrolo(2,1-A)isoquinoline-1,2-dicarboxylate typically involves multicomponent reactions. One common method is the 1,3-dipolar cycloaddition reaction, where isoquinoline, 2-bromoacetophenones, and non-symmetrical acetylenic dipolarophiles are reacted in the presence of a solvent like 1,2-epoxypropane . The reaction conditions often require controlled temperatures and specific catalysts to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized use in research and limited commercial demand. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.

Chemical Reactions Analysis

Types of Reactions

Diisopropyl 3-(4-fluorobenzoyl)pyrrolo(2,1-A)isoquinoline-1,2-dicarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Halogens, amines

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

Diisopropyl 3-(4-fluorobenzoyl)pyrrolo(2,1-A)isoquinoline-1,2-dicarboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of diisopropyl 3-(4-fluorobenzoyl)pyrrolo(2,1-A)isoquinoline-1,2-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain proteins or enzymes, thereby modulating their activity. This can lead to changes in cellular processes, such as apoptosis (programmed cell death) or inhibition of cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diisopropyl 3-(4-fluorobenzoyl)pyrrolo(2,1-A)isoquinoline-1,2-dicarboxylate is unique due to its specific functional groups, which confer distinct chemical and biological properties. The presence of the 4-fluorobenzoyl group, for example, may enhance its binding affinity to certain molecular targets, making it a valuable compound for research and potential therapeutic applications .

Properties

CAS No.

853330-54-8

Molecular Formula

C27H24FNO5

Molecular Weight

461.5 g/mol

IUPAC Name

dipropan-2-yl 3-(4-fluorobenzoyl)pyrrolo[2,1-a]isoquinoline-1,2-dicarboxylate

InChI

InChI=1S/C27H24FNO5/c1-15(2)33-26(31)21-22(27(32)34-16(3)4)24(25(30)18-9-11-19(28)12-10-18)29-14-13-17-7-5-6-8-20(17)23(21)29/h5-16H,1-4H3

InChI Key

ZAOQQQBZUMLZBZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)C1=C2C3=CC=CC=C3C=CN2C(=C1C(=O)OC(C)C)C(=O)C4=CC=C(C=C4)F

Origin of Product

United States

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